4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one
Description
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and substituents at positions 4, 5, and 4. The aminomethyl group at position 4 introduces a primary amine functionality, while the ethyl groups at positions 5 and 6 enhance steric bulk and hydrophobicity. Pyridazinones are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, vasorelaxant, and platelet aggregation inhibitory effects .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(aminomethyl)-3,4-diethyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-3-6-7(5-10)9(13)12-11-8(6)4-2/h3-5,10H2,1-2H3,(H,12,13) |
InChI Key |
GXYDRMDRTXLIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5,6-diethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate to form a diethylpyridazinone intermediate, which is then subjected to aminomethylation using formaldehyde and ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyridazinone ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The diethyl groups in this compound increase logP compared to dimethyl or dihydro analogues (e.g., 5,6-dimethylpyridazin-3(2H)-one) . This may improve membrane permeability but reduce aqueous solubility.
- In contrast, electron-withdrawing groups (e.g., Cl in Diclomezine) alter ring electron density, affecting binding to targets like fungal enzymes .
- Steric Factors : Ethyl substituents (vs. methyl or hydrogen) may hinder metabolic degradation, prolonging half-life compared to 6-methyl-4,5-dihydropyridazin-3(2H)-one .
Biological Activity
Overview of 4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one
This compound is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class often exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
The biological activity of pyridazine derivatives is often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyridazine compounds act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
- Receptor Modulation : These compounds can also modulate neurotransmitter receptors, potentially affecting conditions such as anxiety and depression.
Antimicrobial Activity
Studies have shown that pyridazine derivatives possess significant antimicrobial properties. For example:
- Bacterial Inhibition : Research indicates that certain pyridazine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or protein synthesis.
- Fungal Activity : Some derivatives have shown efficacy against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Recent studies have explored the anticancer potential of pyridazine derivatives:
- Cell Proliferation Inhibition : Compounds like this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
- Mechanistic Studies : Investigations into the molecular mechanisms reveal that these compounds may activate apoptotic pathways or inhibit cell cycle progression.
Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of this compound against selected bacterial strains.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed in breast and lung cancer cell lines.
Research Findings
Research findings indicate that this compound exhibits promising biological activities that warrant further investigation:
- In vitro Studies : Laboratory studies confirm its potential as an antimicrobial and anticancer agent.
- In vivo Studies : Future studies should focus on animal models to evaluate therapeutic efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
